REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:14])[CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1.[I:15]I>CO.S([O-])([O-])(=O)=O.[Ag+2]>[I:15][C:8]1[CH:7]=[C:6]([CH2:5][CH2:4][C:3]([O:2][CH3:1])=[O:14])[CH:11]=[CH:10][C:9]=1[O:12][CH3:13] |f:3.4|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
COC(CCC1=CC=C(C=C1)OC)=O
|
Name
|
|
Quantity
|
131 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
161 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ag+2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred vigorously at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3-neck 5 L RBF equipped with mechanical stirrer
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through Solka-Floc® (ethyl acetate wash)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
WASH
|
Details
|
The organic was washed with water, saturated aq. NaHSO3 (50 mL), and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before drying over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CONCENTRATION
|
Details
|
concentrating to dryness
|
Type
|
CUSTOM
|
Details
|
The crude reaction
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C=CC1OC)CCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 484 mmol | |
AMOUNT: MASS | 155 g | |
YIELD: CALCULATEDPERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |